

# Application Notes and Protocols for Intravenous Administration of Borocaptate Sodium (BSH)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Borocaptate sodium*

Cat. No.: *B15544095*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the intravenous administration of **Borocaptate Sodium (BSH)**, a boron delivery agent primarily investigated for Boron Neutron Capture Therapy (BNCT). The information is compiled from various preclinical and clinical studies to guide researchers in designing and executing experiments involving intravenous BSH.

## Introduction

Sodium borocaptate, or BSH (disodium undecahydro-mercapto-closo-dodecaborate,  $\text{Na}_2\text{B}_{12}\text{H}_{11}\text{SH}$ ), is a boron-rich compound that has been a cornerstone in the clinical development of BNCT for various cancers, particularly malignant brain tumors like glioblastoma multiforme.<sup>[1][2]</sup> BNCT is a binary cancer therapy that involves the selective accumulation of a boron-10 ( $^{10}\text{B}$ ) containing agent in tumor cells, followed by irradiation with a beam of thermal or epithermal neutrons. The capture of a neutron by a  $^{10}\text{B}$  atom results in a nuclear fission reaction, producing high-energy alpha particles ( $^{4}\text{He}$ ) and recoiling lithium-7 nuclei ( $^{7}\text{Li}$ ), which cause localized and lethal damage to the cancer cells.<sup>[1][2][3]</sup> The efficacy of BNCT is critically dependent on the preferential delivery of sufficient quantities of  $^{10}\text{B}$  to the tumor tissue.<sup>[3][4]</sup> Intravenous infusion is the primary route of administration for BSH in clinical settings.<sup>[1][5]</sup>

## Physicochemical Properties and Formulation

BSH is a water-soluble compound, a characteristic that facilitates its formulation for intravenous administration.[6] In clinical trials, BSH has been typically dissolved in normal saline (0.9% sodium chloride) for infusion.[1] While BSH demonstrates good water solubility, its cellular uptake has been noted to be a limiting factor in some contexts.[6][7]

## Pharmacokinetics of Intravenous BSH

The pharmacokinetic profile of BSH following intravenous administration has been characterized in both animal models and human clinical trials. Understanding these parameters is crucial for optimizing dosing and timing of neutron irradiation in BNCT.

### Human Pharmacokinetic Data

Studies in patients with high-grade gliomas have shown that the disposition of BSH after intravenous infusion is consistent with a three-compartment open model.[8][9] Boron concentrations in the blood peak at the end of the infusion and then decline in a triexponential manner.[10] The pharmacokinetics of BSH appear to be linear over a range of clinically relevant doses.[8][9]

| Parameter                                 | Value                            | Reference |
|-------------------------------------------|----------------------------------|-----------|
| Mean Total Body Boron Plasma Clearance    | $14.4 \pm 3.5 \text{ mL/min}$    | [8]       |
| Harmonic Mean Half-life ( $\alpha$ phase) | 0.6 hours (range: 0.3-3.7 h)     | [8]       |
| Harmonic Mean Half-life ( $\beta$ phase)  | 6.5 hours (range: 4.8-10.1 h)    | [8]       |
| Harmonic Mean Half-life ( $\gamma$ phase) | 77.8 hours (range: 49.6-172.0 h) | [8]       |
| Plasma:Blood Boron Concentration Ratio    | $1.3 \pm 0.2$                    | [8]       |

### Animal Pharmacokinetic Data (Rats)

Studies in rats following intravenous bolus injection have also been conducted to understand the pharmacokinetic behavior of BSH.

| Parameter (Dose)                    | 50 mg/kg                | 100 mg/kg               | Reference            |
|-------------------------------------|-------------------------|-------------------------|----------------------|
| Elimination Half-life               | ~15 hours               | ~15 hours               | <a href="#">[11]</a> |
| Steady State Volume of Distribution | $2.11 \pm 0.49$ L/kg    | $2.06 \pm 0.38$ L/kg    | <a href="#">[11]</a> |
| Total Clearance                     | $0.28 \pm 0.03$ L/hr/kg | $0.32 \pm 0.06$ L/hr/kg | <a href="#">[11]</a> |

## Experimental Protocols

The following protocols are synthesized from methodologies reported in various clinical trials and preclinical studies. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines, and regulatory requirements.

### Protocol 1: Intravenous BSH Administration in Human Clinical Trials (Example)

This protocol is a generalized representation based on several clinical trials for BNCT of high-grade gliomas.[\[1\]](#)[\[10\]](#)

Objective: To achieve therapeutic concentrations of  $^{10}\text{B}$  in tumor tissue for BNCT.

Materials:

- **Borocaptate Sodium** (BSH), sterile powder for injection
- 500 mL bag of normal saline (0.9% Sodium Chloride Injection, USP)
- Sterile water for injection (if required for reconstitution)
- Infusion pump
- Standard intravenous administration set

**Procedure:**

- Dosage Calculation: Calculate the total dose of BSH based on the patient's body weight. Doses have ranged from 26.5 to 100 mg BSH/kg body weight.[1][8]
- Reconstitution and Dilution:
  - Aseptically reconstitute the lyophilized BSH powder with a small volume of sterile water for injection, if necessary, as per the manufacturer's instructions.
  - Withdraw the calculated dose of BSH solution and add it to a 500 mL bag of normal saline. [1] Gently mix the solution.
- Administration:
  - Administer the BSH solution intravenously over a period of 1 to 2 hours using an infusion pump.[1][10]
  - Monitor the patient for any signs of adverse reactions during and after the infusion.
- Timing of Neutron Irradiation: The optimal time window between the end of the BSH infusion and the start of neutron irradiation is critical for maximizing the tumor-to-normal tissue boron concentration ratio. This interval has been reported to be between 8 and 14 hours post-infusion in some studies.[1]

## Protocol 2: Intravenous BSH Administration in a Rat Glioma Model

This protocol is based on preclinical studies evaluating the biodistribution and efficacy of BSH in rodent models.[12][13]

**Objective:** To determine the biodistribution and therapeutic efficacy of intravenously administered BSH in a rat model of glioma.

**Materials:**

- **Borocaptate Sodium (BSH)**

- Sterile normal saline (0.9% NaCl)
- Syringes and needles for intravenous injection
- Anesthesia (e.g., isoflurane)
- F98 glioma-bearing rats

**Procedure:**

- Solution Preparation: Prepare a sterile solution of BSH in normal saline at a concentration suitable for injection. The final concentration will depend on the target dose and the volume to be injected.
- Dosing: Doses in rat models have been reported around 30 mg of boron/kg body weight.[\[12\]](#)
- Administration:
  - Anesthetize the rat.
  - Administer the BSH solution via a tail vein injection. The injection can be a bolus or a slow infusion depending on the experimental design.
- Sample Collection (for biodistribution studies):
  - At predetermined time points after injection (e.g., 2.5 hours), euthanize the animals.[\[12\]](#)
  - Collect blood and tissue samples (tumor, normal brain, etc.) for boron concentration analysis using methods like Direct Current Plasma-Atomic Emission Spectroscopy (DCP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[\[8\]](#)

## Visualizations

### Logical Workflow for BSH-mediated Boron Neutron Capture Therapy



[Click to download full resolution via product page](#)

Caption: Workflow of BSH-mediated Boron Neutron Capture Therapy.

## Signaling Pathway of BNCT-Induced Cell Death



[Click to download full resolution via product page](#)

Caption: Simplified pathway of BNCT-induced tumor cell death.

## Safety and Considerations

- Toxicity: BSH is generally considered to have low systemic toxicity at the doses used for BNCT.<sup>[3]</sup> However, as with any intravenous agent, monitoring for acute reactions is essential.

- **Biodistribution Variability:** There can be significant interpatient and intratumoral variability in the uptake of BSH.[\[10\]](#) This variability can make it challenging to accurately estimate the radiation dose delivered to the tumor.
- **Combination Therapy:** Some studies have explored the co-administration of BSH with another boron agent, boronophenylalanine (BPA), to potentially improve the overall boron delivery to the tumor.[\[1\]](#)[\[14\]](#)

These application notes and protocols are intended for research and informational purposes only and should not be considered as medical advice. All experimental work should be conducted in accordance with approved ethical and safety guidelines.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boron Neutron Capture Therapy: Clinical Application and Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron neutron capture therapeutics - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 9. ovid.com [ovid.com]
- 10. Boron neutron capture therapy of brain tumors: biodistribution, pharmacokinetics, and radiation dosimetry sodium borocaptate in patients with gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of sodium mercaptoundecahydrododecaborate after intravenous injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boron neutron capture therapy of brain tumors: enhanced survival following intracarotid injection of either sodium borocaptate or boronophenylalanine with or without blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of a novel sodium borocaptate-containing unnatural amino acid as a boron delivery agent for neutron capture therapy of the F98 rat glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intravenous Administration of Borocaptate Sodium (BSH)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15544095#protocols-for-intravenous-administration-of-borocaptate-sodium>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)